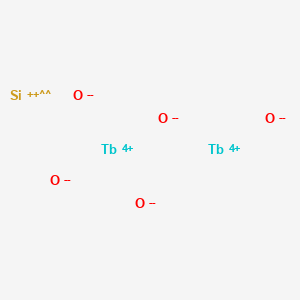

Silicon diterbium pentaoxide

Description

Silicon diterbium pentaoxide (CAS: 12412-58-7), with the molecular formula SiTb₂O₅, is a rare earth silicate compound characterized by its unique stoichiometric ratio of terbium (Tb) to silicon (Si) and oxygen (O). This material is structurally classified as a pentaoxide, where the terbium ions occupy cationic sites within a silicon-oxygen framework. Such compounds are typically synthesized via high-temperature solid-state reactions or sol-gel methods and are utilized in specialized applications such as optoelectronics, magnetic materials, and high-temperature ceramics due to their thermal stability and luminescent properties .

Properties

CAS No. |

12412-58-7 |

|---|---|

Molecular Formula |

H4O5SiTb2-2 |

Molecular Weight |

429.96494 |

InChI |

InChI=1S/5O.Si.2Tb/q5*-2;+2;2*+4 |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Si+2].[Tb+4].[Tb+4] |

Synonyms |

silicon diterbium pentaoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Compositional Differences

The following table summarizes key structural and compositional differences between SiTb₂O₅ and related silicon-containing compounds:

| Compound Name | CAS Number | Molecular Formula | Structure Type | Key Properties | Applications |

|---|---|---|---|---|---|

| Silicon diterbium pentaoxide | 12412-58-7 | SiTb₂O₅ | Pentaoxide | High thermal stability, luminescence | Solid-state devices, optics |

| Silicic acid, zirconium(4+) salt | 1344-21-4 | ZrSiO₄ | Silicate (zircon) | Refractory, chemical inertness | Ceramics, nuclear coatings |

| Silicon monoxide | 10097-28-6 | SiO | Amorphous oxide | Low dielectric constant, flexibility | Thin-film insulation |

| Silicic acid, yttrium(3+) salt (Ce-doped) | 102110-37-2 | YSiO₃:Ce | Silicate | Photoluminescence, radiation hardness | Scintillators, LEDs |

| Silicon disulphide | 13759-10-9 | SiS₂ | Layered sulfide | High ionic conductivity | Solid-state electrolytes |

Key Observations :

- Oxygen Content: SiTb₂O₅’s pentaoxide structure (five oxygen atoms per formula unit) contrasts with zircon (ZrSiO₄, four oxygen atoms) and silicon monoxide (SiO, one oxygen atom), resulting in distinct electronic and thermal behaviors.

- Rare Earth Influence: The incorporation of terbium imparts magnetic and optical properties absent in non-rare-earth analogs like ZrSiO₄. For example, Ce-doped yttrium silicates (YSiO₃:Ce) exhibit photoluminescence but lack the magnetic ordering seen in terbium-based systems .

- Synthesis Complexity: SiTb₂O₅ requires precise stoichiometric control during synthesis, unlike silicon monoxide, which can form amorphous phases under simpler conditions .

Functional and Application-Based Comparison

Thermal Stability

- SiTb₂O₅ and ZrSiO₄ both exhibit high thermal stability (>1500°C), making them suitable for aerospace and nuclear applications. However, ZrSiO₄’s chemical inertness surpasses that of SiTb₂O₅ in corrosive environments .

- Silicon monoxide (SiO) degrades above 500°C, limiting its use to low-temperature coatings .

Optoelectronic Performance

- SiTb₂O₅’s terbium content enables green luminescence under UV excitation, a property leveraged in display technologies. This contrasts with YSiO₃:Ce, which emits blue light .

- Silicon disulphide (SiS₂) lacks luminescence but is prized for ionic conductivity in solid-state batteries .

Processing and Etching Behavior

- Studies on silicon tetrachloride (SiCl₄) etching processes highlight the challenges of handling volatile silicon precursors compared to stable oxides like SiTb₂O₅ .

Q & A

Q. What established synthesis methods are used for Silicon Diterbium Pentaoxide, and how can researchers ensure reproducibility?

this compound is typically synthesized via solid-state reactions or sol-gel techniques. To ensure reproducibility, researchers should employ Design of Experiments (DOE) principles to systematically vary parameters (e.g., temperature, precursor ratios) and minimize experimental noise . Detailed documentation of synthesis conditions—including time, pressure, and purity of precursors—is critical, as outlined in scientific paper guidelines for experimental reproducibility .

Q. Which characterization techniques are essential for analyzing this compound’s structural and chemical properties?

Key techniques include:

- X-ray Diffraction (XRD) for crystallinity and phase identification.

- Scanning Electron Microscopy (SEM) for morphology.

- X-ray Photoelectron Spectroscopy (XPS) for surface composition.

- Thermogravimetric Analysis (TGA) for thermal stability. Statistical validation of results (e.g., triplicate measurements) and calibration against standard reference materials are recommended to ensure accuracy .

Q. What fundamental properties of this compound are critical for its application in high-temperature environments?

Researchers should prioritize studying its thermal stability , oxidation resistance , and ionic conductivity under controlled atmospheres. Experimental protocols must account for environmental variables (e.g., humidity, gas composition) using factorial design to isolate their effects .

Advanced Research Questions

Q. How can experimental design optimize the synthesis parameters for this compound with minimal resource consumption?

Fractional factorial design allows researchers to test multiple variables (e.g., calcination temperature, dopant concentration) efficiently while reducing the number of experiments . Computational tools like density functional theory (DFT) or chemical simulation software can predict optimal synthesis pathways before physical trials, saving time and resources .

Q. What methodologies address contradictions in reported properties of this compound across studies?

Contradictions often arise from inconsistent synthesis conditions or characterization protocols. Researchers should:

- Cross-validate results using multiple analytical techniques (e.g., combining XRD with Raman spectroscopy).

- Replicate experiments under strictly controlled conditions, as per peer-reviewed reproducibility standards .

- Apply meta-analysis frameworks (e.g., PICO or FINER criteria) to systematically evaluate literature discrepancies .

Q. How can theoretical frameworks guide the exploration of this compound’s electronic structure and reactivity?

Align hypotheses with established crystal field theory or bandgap engineering principles to predict electronic behavior. Computational modeling (e.g., DFT) should be paired with experimental data (e.g., UV-Vis spectroscopy) to refine theoretical assumptions . Literature reviews must prioritize peer-reviewed studies to avoid reliance on unverified data .

Q. What strategies mitigate challenges in characterizing this compound’s surface reactivity under dynamic conditions?

Use in-situ characterization tools (e.g., environmental SEM or high-pressure XPS) to monitor surface changes in real time. Statistical methods like response surface methodology (RSM) can model interactions between environmental variables (e.g., temperature, pressure) and surface properties .

Methodological Frameworks

Q. How should researchers structure investigations into this compound’s catalytic mechanisms?

Adopt a multi-scale approach :

Q. What protocols ensure ethical and rigorous data management in studies involving this compound?

Follow institutional guidelines for data encryption and access control to protect sensitive findings . Use standardized formats (e.g., .CIF files for crystallographic data) and deposit raw data in repositories like Zenodo to enhance transparency .

Q. How can interdisciplinary collaboration enhance research outcomes for this compound?

Integrate expertise from materials science , computational chemistry , and statistics to address complex questions (e.g., structure-property relationships). Collaborative frameworks should define roles using project management tools (e.g., Gantt charts) and align with CRDC classifications for chemical engineering research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.